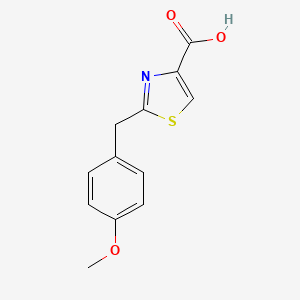

2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where 4-methoxybenzyl chloride reacts with the thiazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: The methoxy group can undergo oxidation to form a carboxylic acid or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under various conditions to achieve substitution reactions.

Major Products:

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Formation of 4-methoxybenzyl alcohol or 4-methoxybenzaldehyde.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound with a thiazole ring, featuring nitrogen and sulfur atoms. A methoxybenzyl group is attached to an amino group at the second position of the thiazole ring, with a carboxylic acid functional group at the fourth position. The molecular formula is C₁₁H₁₀N₂O₃S.

Scientific Research Applications

This compound has diverse potential applications in medicinal chemistry and other fields.

Reactions

The thiazole ring in 2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid is reactive because of the carboxylic acid and amino groups. Common reactions involving this compound include:

- Esterification

- Amide formation

- Cycloadditions

These reactions are significant for synthesizing derivatives with enhanced biological activity or altered properties.

Biological Activities

2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid exhibits notable biological activities. Research indicates that compounds containing thiazole rings often demonstrate:

- Antimicrobial

- Antitumor

- Anti-inflammatory properties

Synthesis

The synthesis of 2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid typically involves several steps:

- Formation of the thiazole ring

- Introduction of the methoxybenzyl group

- Attachment of the carboxylic acid functional group

Recent advancements in synthetic methodologies have improved yields and reduced reaction times for these processes.

Applications

The applications of 2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid span several fields:

- Pharmaceutical research

- Agrochemicals

- Material science

However, further research is needed to confirm any specific applications in scientific research.

Other thiazole-4-carboxylic acid derivatives have been investigated for various applications:

- Thiazole-4-carboxylic esters and thioesters can be used as plant protection agents, particularly as fungicides . They are effective in controlling phytopathogenic harmful fungi in plants or seeds in agriculture, horticulture, and forestry . Suitable solvents for these compounds include alcohols like methanol .

- Certain 2-arylthiazolidine-4-carboxylic acid amides (ATCAA) have structural modifications resulting in 4-substituted methoxylbenzoyl-aryl-thiazoles (SMART), which have shown improved antiproliferative activity against melanoma and prostate cancer cells . These SMART agents exert anticancer activity through the inhibition of tubulin polymerization .

- N-carbethoxy-4-thiazolidine-carboxylic acid, a 4-thiazolidine-carboxylic acid derivative, has therapeutic characteristics useful in treating chronic and acute affections of the respiratory system, such as emphysema and pulmonal fibrosys, and has hepatoprotective activity .

Mecanismo De Acción

The mechanism of action of 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The methoxybenzyl group can enhance its binding affinity and specificity for certain targets, while the thiazole ring can participate in various chemical interactions.

Comparación Con Compuestos Similares

- 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid

- 2-(4-Methylbenzyl)-1,3-thiazole-4-carboxylic acid

- 2-(4-Chlorobenzyl)-1,3-thiazole-4-carboxylic acid

Comparison:

- 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity.

- 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid lacks the benzyl group, which may result in different chemical and biological properties.

- 2-(4-Methylbenzyl)-1,3-thiazole-4-carboxylic acid has a methyl group instead of a methoxy group, which can affect its hydrophobicity and reactivity.

- 2-(4-Chlorobenzyl)-1,3-thiazole-4-carboxylic acid contains a chlorine atom, which can significantly alter its electronic properties and reactivity.

Actividad Biológica

2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its reactivity and ability to interact with various biological targets. The molecular formula is C11H10N2O3S, indicating the presence of a methoxybenzyl group, a carboxylic acid group, and an amino group. These functional groups contribute to the compound's solubility and binding affinity to biological targets.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It has been studied for its inhibitory effects on carbonic anhydrase (CA-III), with a reported inhibition constant (Ki) of 0.5 μM in certain derivatives .

- Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties, likely due to its ability to disrupt microbial cell functions.

- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms such as tubulin polymerization inhibition .

Biological Activities

Research has demonstrated various biological activities associated with this compound:

Anticancer Activity

In a study investigating the anticancer effects of thiazole derivatives, this compound was shown to significantly reduce the viability of prostate cancer cells. The structure-activity relationship (SAR) analysis indicated that modifications at the thiazole ring could enhance cytotoxicity against various cancer cell lines.

Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of this compound against common pathogens. Results demonstrated that it inhibited growth at concentrations as low as 50 μg/mL, particularly effective against both Gram-positive and Gram-negative bacteria .

Propiedades

IUPAC Name |

2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-16-9-4-2-8(3-5-9)6-11-13-10(7-17-11)12(14)15/h2-5,7H,6H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMRIOWUVVRGDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NC(=CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.